8-Fluoro-4-hydroxyquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry
The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. wikipedia.orgnih.gov The name "quinoline" itself is derived from quinine, a well-known antimalarial alkaloid extracted from cinchona tree bark, highlighting the early connection of this heterocyclic system to biologically active compounds. numberanalytics.comglobalresearchonline.net The structural elucidation of quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, paved the way for extensive research into its synthesis and reactivity. numberanalytics.com
The late 19th century saw the development of several seminal synthetic methods that are still fundamental to quinoline chemistry. These include the Skraup synthesis (1880), which involves the reaction of an aniline (B41778) with glycerol (B35011) and an oxidizing agent, and other named reactions like the Doebner-von Miller, Friedländer, and Combes syntheses. nih.govnumberanalytics.comiipseries.orgresearchgate.net This synthetic versatility allowed for the creation of a vast library of quinoline derivatives, cementing their role as crucial scaffolds in various scientific fields, particularly in the development of pharmaceuticals like the antimalarial drugs chloroquine (B1663885) and primaquine. nih.govnumberanalytics.comglobalresearchonline.net
Significance of Fluorinated Heterocycles in Contemporary Research
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a powerful tool for optimizing molecular properties. numberanalytics.com Fluorine, being the most electronegative element and having a small atomic size, imparts unique characteristics to organic molecules without significantly increasing steric bulk. numberanalytics.combenthamdirect.com The introduction of fluorine can profoundly influence a compound's pharmacokinetic and physicochemical profile. nih.gov
Key advantages of fluorination include enhanced metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, and improved membrane permeability. nih.govnih.govmdpi.com Furthermore, the powerful electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which can enhance a molecule's bioavailability and binding affinity to its biological target. nih.govresearchgate.netnih.gov Consequently, fluorinated heterocycles are prevalent in modern pharmaceuticals, with approximately 20-30% of all drugs and a significant portion of agrochemicals containing fluorine. numberanalytics.com Prominent examples include the fluoroquinolone class of antibiotics, the antidepressant fluoxetine, and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). nih.govtandfonline.comacs.org
Overview of 8-Fluoro-4-hydroxyquinoline as a Chemical Entity
This compound is a derivative of the quinoline heterocyclic system, distinguished by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 4th position of the quinoline core. guidechem.comsigmaaldrich.com This compound exists in a tautomeric equilibrium with its keto form, 8-fluoro-1H-quinolin-4-one. It serves as a fluorinated building block in synthetic chemistry, particularly for creating more complex molecules for research in medicinal chemistry and materials science. ossila.com The combination of the quinoline scaffold, a known pharmacophore, with a fluorine atom and a hydroxyl group capable of metal chelation makes it a molecule of significant interest for scientific investigation. guidechem.comnih.gov
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 63010-71-9 sigmaaldrich.combio-connect.nl |
| Molecular Formula | C₉H₆FNO sigmaaldrich.com |
| Molecular Weight | 163.15 g/mol sigmaaldrich.com |
| Appearance | Powder sigmaaldrich.com |
| Melting Point | 278-282 °C sigmaaldrich.com |
| IUPAC Name | 8-fluoroquinolin-4-ol |
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELWJVKZKSAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978907 | |
| Record name | 8-Fluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-71-9 | |
| Record name | 8-Fluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Fluoro 4 Hydroxyquinoline and Its Derivatives
Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Nucleus
The construction of the quinoline ring system can be achieved through several established and modern synthetic methods. These routes offer access to a variety of substituted quinolines, including the fluoro-substituted analogs that are of significant interest.
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.orgmdpi.com This thermal cyclization process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov For the synthesis of 8-fluoro-4-hydroxyquinoline, 2-fluoroaniline (B146934) is the starting aniline derivative. The initial reaction forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent heating, often in a high-boiling solvent like diphenyl ether, induces an intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org The final steps involve saponification of the ester group to a carboxylic acid, followed by decarboxylation to afford the desired 4-hydroxyquinoline (B1666331). wikipedia.org
Variations of the Gould-Jacobs reaction have been developed to improve yields and reduce reaction times, for instance, by using microwave irradiation. researchgate.net These modifications can often lead to higher purities and more efficient syntheses. ablelab.eu The regioselectivity of the cyclization is a critical aspect, influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com
Table 1: Key Steps in the Gould-Jacobs Synthesis of this compound
| Step | Description | Reactants | Conditions | Product |
| 1. Anilide Formation | Condensation of the aniline with an ester. | 2-fluoroaniline, diethyl ethoxymethylenemalonate | - | Anilidomethylenemalonic ester |
| 2. Cyclization | Intramolecular ring closure. | Anilidomethylenemalonic ester | High temperature (e.g., 250°C in diphenyl ether) | Ethyl this compound-3-carboxylate |
| 3. Saponification | Hydrolysis of the ester group. | Ethyl this compound-3-carboxylate | Sodium hydroxide | This compound-3-carboxylic acid |
| 4. Decarboxylation | Removal of the carboxylic acid group. | This compound-3-carboxylic acid | Heat | This compound |
Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, often employed as a catalyst and a dehydrating agent for cyclization reactions. nih.govtandfonline.com In the context of quinoline synthesis, PPA can facilitate intramolecular Friedel-Crafts type reactions to form the quinoline nucleus. tandfonline.com For example, PPA can catalyze the cyclization of α-acyl N-arylcinnamamides to produce substituted quinolinones. nih.gov The reaction proceeds through the formation of a dicationic superelectrophile, which then undergoes double intramolecular nucleophilic cyclization. nih.gov PPA has also been utilized in the synthesis of fused tetracyclic quinoline derivatives by promoting intramolecular cyclization reactions. rsc.org
Functionalization Strategies for this compound
Once the this compound core is synthesized, further modifications can be introduced through various functionalization reactions. These reactions allow for the introduction of diverse substituents, which can modulate the compound's chemical and biological properties. researchgate.net
The 4-hydroxy group of this compound can undergo nucleophilic substitution reactions, although it is the corresponding 4-chloroquinoline (B167314) that is typically used as the substrate. nih.gov The hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). nih.gov This 4-chloro derivative is then susceptible to nucleophilic attack by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 4-position. orientjchem.orguou.ac.in For instance, reaction with sodium ethoxide can lead to the formation of 4-ethoxyquinolines. nih.gov
The 4-hydroxyquinoline system exists in tautomeric equilibrium with its 4-oxo form. The active methylene (B1212753) group adjacent to the carbonyl in the 4-oxo tautomer can participate in condensation reactions. Enamines, formed from the reaction of a secondary amine with a ketone or aldehyde, are good nucleophiles that can react with aldehydes in an aldol-type condensation. makingmolecules.com In the context of 4-hydroxyquinolines, the enamine character of the ring can facilitate condensation with aldehydes. ossila.com For example, the reaction of 4-hydroxyquinolines with various aromatic aldehydes can lead to the formation of benzylidene derivatives through a Knoevenagel condensation mechanism. mdpi.com This reactivity allows for the introduction of substituted aryl groups at the 3-position of the quinoline ring.
Esterification Reactions
Ester derivatives of this compound, particularly at the 3-position, are important intermediates for the synthesis of more complex heterocyclic systems. A common route to these esters does not involve the direct esterification of the 4-hydroxy group but rather the construction of the quinoline ring from precursors that already contain the ester functionality.
One prominent method is a cyclization reaction involving a substituted aniline. For instance, ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate can be synthesized from 2-fluoroaniline and diethyl ethoxymethylenemalonate. The reaction proceeds by heating the reactants, initially at a lower temperature (around 135°C), followed by a higher temperature cyclization in a high-boiling solvent like diphenyl ether (at approximately 260°C). google.com This resulting ester can then be saponified, for example, using aqueous lithium hydroxide, to yield the corresponding carboxylic acid, which serves as a versatile precursor for other derivatives. google.com
While direct O-alkylation of the 4-hydroxy group is a known reaction for 8-hydroxyquinoline (B1678124) derivatives, specific examples detailing the direct esterification of the 4-hydroxy group of this compound are less commonly reported in the context of forming simple acetate (B1210297) or benzoate (B1203000) esters. The reactivity of the 4-hydroxy group is often utilized for other transformations.
It is noteworthy that the acetate ester of the parent compound, 8-hydroxyquinoline, is known to undergo the Fries rearrangement with aluminum chloride to produce acetyl derivatives, a reaction that highlights the reactivity of the phenolic ring. scispace.com
Table 1: Synthesis of Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate
| Starting Materials | Reagents and Conditions | Product | Reference |
| 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 1. Heat at 135°C for 1 hour2. Dilute with diphenyl ether and heat at 260°C for 3 hours | Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate | google.com |
Hydrazinocarbothioamide Formation
Hydrazinocarbothioamide derivatives of this compound are valuable intermediates, particularly for the synthesis of fused heterocyclic systems like triazoles and thiadiazoles. The synthesis of these compounds typically begins with an ester derivative of this compound.
A key precursor for this transformation is This compound-3-carbohydrazide (B3073667). This carbohydrazide (B1668358) can be subsequently converted into a hydrazinocarbothioamide derivative. For example, research conducted by Taha et al. describes the use of this compound-3-carbothiohydrazide in the synthesis of thiadiazole-quinoline derivatives. researchgate.net The carbothiohydrazide itself is prepared from the corresponding ester by reaction with hydrazine (B178648) hydrate (B1144303).
The general synthetic sequence involves:
Esterification: Synthesis of an ethyl or methyl ester of this compound-3-carboxylic acid.
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the corresponding carbohydrazide.
Thiocarbamoylation: The carbohydrazide is then reacted with a source of the thiocarbamoyl group, such as an isothiocyanate, to yield the target hydrazinocarbothioamide.
In a related synthesis, an ester of 8-hydroxyquinoline was treated with hydrazine hydrate in ethanol (B145695), followed by reaction with phenyl isocyanate to afford the corresponding thiourea (B124793) derivative, which subsequently underwent cyclization to form a 3-mercapto-1,2,4-triazole derivative. nih.gov This highlights a common fate of the hydrazinocarbothioamide moiety in further synthetic transformations.
Table 2: General Synthesis of Hydrazinocarbothioamide Derivatives
| Step | Precursor | Reagents | Intermediate/Product | Reference |
| 1 | Ethyl this compound-3-carboxylate | Hydrazine hydrate | This compound-3-carbohydrazide | researchgate.net |
| 2 | This compound-3-carbohydrazide | Phenyl isothiocyanate | N-phenyl-2-(this compound-3-carbonyl)hydrazinocarbothioamide | nih.gov |
Mannich Reaction in the Synthesis of Derivatives
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. bohrium.com In the context of 8-hydroxyquinolines, the position ortho to the hydroxyl group (C-7) is sufficiently activated for this reaction. This reaction provides a straightforward route to aminomethylated 8-hydroxyquinoline derivatives. mdpi.comnih.gov
The reaction typically involves three components:
An active hydrogen compound (in this case, an 8-hydroxyquinoline derivative).
An aldehyde (commonly formaldehyde).
A primary or secondary amine.
While specific examples detailing the Mannich reaction on this compound are not extensively documented, the reaction is well-established for the broader class of 8-hydroxyquinolines, including halogenated derivatives. mdpi.comnih.gov For instance, 5-chloro-8-hydroxyquinoline (B194070) has been shown to react with ciprofloxacin (B1669076) in the presence of paraformaldehyde in ethanol to yield a hybrid molecule. nih.gov This suggests that the Mannich reaction is a viable method for functionalizing the this compound scaffold at the C-7 position.
The general procedure involves stirring the 8-hydroxyquinoline derivative with formaldehyde (B43269) (or its polymer, paraformaldehyde) and a suitable primary or secondary amine in a solvent like ethanol. mdpi.com The resulting Mannich bases are of significant interest due to their biological activities. ias.ac.in
Table 3: Representative Mannich Reaction of 8-Hydroxyquinoline Derivatives
| 8-Hydroxyquinoline Derivative | Amine | Aldehyde | Solvent | Product Type | Reference |
| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | Ethanol | 7-((4-(Ciprofloxacin-1-yl)piperazin-1-yl)methyl)-5-chloroquinolin-8-ol | nih.gov |
| 8-Hydroxyquinoline | Dicyclohexylamine | Formaldehyde | Ethanol | 7-((Dicyclohexylamino)methyl)quinolin-8-ol | mdpi.com |
| 5-Bromo-8-hydroxyquinoline | Pyrrolidine | Formaldehyde | Ethanol | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. The principles of green chemistry, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency, are increasingly being applied to the synthesis of quinoline derivatives. researchgate.netijpsjournal.com
Utilization of Green Catalysts (e.g., p-TSA, K2CO3)
The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of quinoline derivatives, both p-toluenesulfonic acid (p-TSA) and potassium carbonate (K2CO3) have been employed as effective catalysts. researchgate.net
p-Toluenesulfonic acid (p-TSA): This is an inexpensive, non-toxic, and easy-to-handle solid acid catalyst. It has been successfully used in one-pot, three-component condensation reactions to synthesize quinoline derivatives with high yields. raco.cat For example, the synthesis of a thiazolo[3,2-a]pyrimidine derivative incorporating an 8-hydroxyquinoline moiety was achieved using p-TSA (10 mol%) in refluxing acetonitrile. raco.cat Microwave irradiation in the presence of p-TSA has also been utilized to synthesize quinoline-4-carboxylic acid derivatives in an environmentally friendly manner. nih.gov
Potassium Carbonate (K2CO3): As a weak, inexpensive, and environmentally friendly base, K2CO3 is widely used in organic synthesis. alfa-chemistry.com In the context of quinoline chemistry, it can be used as a catalyst or a base in various reactions, including alkylation and cyclization reactions. researchgate.netalfa-chemistry.com For instance, K2CO3 has been used as a base in the synthesis of 8-alkoxyquinoline derivatives. imist.ma It is also employed in palladium-catalyzed cross-coupling reactions to synthesize substituted quinolines. nih.gov
Eco-friendly Solvent Systems (e.g., Ethanol, Water)
The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives like water and ethanol. tandfonline.com
Ethanol and Water: Both ethanol and water are considered green solvents. Ethanol is derivable from renewable resources, and water is non-toxic and readily available. The use of ethanol-water mixtures has been reported for the synthesis of quinoline derivatives through methods like the modified Friedlander reaction. tandfonline.com For instance, a one-pot, three-component condensation of enaminones with isatin (B1672199) derivatives and indane-1,3-dione has been carried out in an ethanol:water mixture using ceric ammonium (B1175870) nitrate (B79036) as a catalyst to produce spiro-quinolines in high yields. tandfonline.com Similarly, a Ru-Fe/γ-Al2O3 catalyzed synthesis of 2-methylquinolines has been developed using an ethanol/water system. rsc.org
Catalyst-Free Synthesis Techniques
Developing synthetic methods that proceed without a catalyst offers significant advantages in terms of cost, purification, and environmental impact. Several catalyst-free approaches for the synthesis of quinoline derivatives have been reported.
One such method involves the thermal cyclization of an open-chain precursor. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be synthesized by first reacting 3-chloro-4-fluoroaniline (B193440) with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized by heating in diphenyl ether at high temperatures (120-130°C) without the need for a catalyst. jptcp.com
Solvent-free and catalyst-free conditions have also been achieved by heating a mixture of substituted aldimines and styrenes at 110°C, leading to the formation of substituted quinolines. jocpr.com These methods, often aided by microwave irradiation, represent a highly efficient and green approach to quinoline synthesis. tandfonline.com
Table 4: Green Chemistry Approaches in Quinoline Synthesis
| Green Approach | Catalyst/Condition | Substrates | Product Type | Reference |
| Green Catalyst | p-Toluenesulfonic acid (p-TSA) | 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, 4-fluorobenzaldehyde, benzoylacetonitrile | Thiazolo[3,2-a]pyrimidine derivative | raco.cat |
| Potassium carbonate (K2CO3) | 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, arylboronic acid | 4,6,8-Triarylquinoline-3-carbaldehyde | nih.gov | |
| Eco-friendly Solvent | Ethanol/Water | Enaminones, isatin derivatives, indane-1,3-dione | Spiro-quinolines | tandfonline.com |
| Ethanol/Water | Nitroarenes | 2-Methylquinolines | rsc.org | |
| Catalyst-Free | Heat (120-130°C) | 3-Chloro-4-fluoroaniline, diethyl ethoxymethylenemalonate | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | jptcp.com |
| Heat (110°C), solvent-free | Substituted aldimines, substituted styrenes | Substituted quinolines | jocpr.com |
Advanced Spectroscopic and Structural Characterization of 8 Fluoro 4 Hydroxyquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of fluorinated quinoline (B57606) derivatives. Analysis of ¹H, ¹³C, and other relevant nuclei provides unambiguous evidence for the constitution of these molecules. In solution, 4-hydroxyquinolines often exist in a tautomeric equilibrium with their 4-quinolone counterparts, a phenomenon that is readily studied by NMR. For instance, in derivatives of methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, the enol form is observed to be predominant. mdpi.com
The proton NMR spectra of 8-fluoro-4-hydroxyquinoline derivatives provide key information about the substitution pattern on the aromatic rings. The hydroxyl proton of the enol tautomer is typically observed as a singlet in the downfield region. In one study of a methyl 6,7-difluoro-4-hydroxyquinoline derivative, this proton appeared as a singlet at a chemical shift (δ) of 13.16 ppm. mdpi.com The protons on the quinoline core exhibit characteristic chemical shifts and coupling constants that are influenced by the electronic effects of the fluorine and hydroxyl/oxo groups. For example, in N'-(4-Fluorobenzoyl)-4-hydroxyquinoline-3-carbohydrazide, the quinoline protons (H5, H6, H7, H8) and the H2 proton appear between δ 7.47 and 8.76 ppm. thieme-connect.com
Interactive Data Table: ¹H NMR Spectral Data for Selected 4-Hydroxyquinoline (B1666331) Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | CDCl₃ | OH | 13.16 | s | mdpi.com |
| C⁵H | 7.92 | dd, ³J(H-F) = 10.2, ⁴J(H-F) = 9.0 | mdpi.com | ||
| C⁸H | 7.57 | dd, ³J(H-F) = 11.0, ⁴J(H-F) = 7.3 | mdpi.com | ||
| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | DMSO-d₆ | H-2 | 8.75 | s | |
| H-5, H-8 | 7.54–7.83 | m | |||
| N'-(4-Fluorobenzoyl)-4-hydroxyquinoline-3-carbohydrazide | DMSO-d₆ | quinoline H6 | 7.47–7.50 | t, J= 7.88 | thieme-connect.com |
| quinoline H8 | 7.71 | d, J= 8.14 | thieme-connect.com | ||
| quinoline H7 | 7.76–7.79 | t, J= 7.04 | thieme-connect.com | ||
| quinoline H5 | 8.28 | d, J= 7.47 | thieme-connect.com | ||
| quinoline H2 | 8.76 | s | thieme-connect.com |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The signals for carbon atoms bonded to fluorine exhibit characteristic splitting due to C-F coupling. The chemical shifts of C4 (bearing the hydroxyl group) and the carbons in its vicinity are indicative of the predominant tautomeric form. In the enol form of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the C-OH signal is found at δ 167.73 ppm, while the ester carbonyl carbon appears at δ 171.04 ppm. mdpi.com The direct carbon-fluorine spin-spin coupling constants (¹J C-F) are typically large, in the range of 245-258 Hz. mdpi.com
Interactive Data Table: ¹³C NMR Spectral Data for a 6,7-Difluoro-4-hydroxyquinoline Derivative
| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | CDCl₃ | C-OH | 167.73 | - | mdpi.com |
| MeOC=O | 171.04 | - | mdpi.com | ||
| C-F | - | ¹J(C-F) = 245.5–257.5 | mdpi.com |
For fluorinated compounds, ¹⁹F NMR is an indispensable tool. It provides direct information about the chemical environment of the fluorine atoms. In a study of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, three distinct ¹⁹F signals were observed at -137.06 ppm (C⁶F), -127.02 ppm (C⁷F), and –115.23 ppm (C¹⁵F of the fluorobenzyl group). mdpi.com Other nuclei, such as ³¹P, can be studied if present in the derivative, as seen in studies of dioxaphosphinane derivatives of fluorinated quinolines. daneshyari.com Such multinuclear studies are crucial for a comprehensive structural assignment. daneshyari.comresearchgate.net
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of this compound derivatives. HRMS provides the exact mass of the molecular ion, which serves as a definitive confirmation of the molecular formula. mdpi.comrsc.org For example, the exact mass of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate was confirmed as 269.025499 via high-resolution mass spectrometry. The fragmentation patterns observed in the mass spectra give structural clues; common fragmentation for this class of compounds includes the loss of substituents. In the mass spectrum for a 6,7-difluoro-4-hydroxyquinoline derivative, the molecular ion was observed at m/z 379, with the most abundant ion peak at m/z 109, corresponding to the 4-fluorobenzyl fragment. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 4-hydroxyquinoline derivatives, the IR spectra show characteristic absorption bands that help to confirm their structure. hep.com.cn A broad peak for the O-H stretch of the hydroxyl group is typically observed around 3200-3400 cm⁻¹. thieme-connect.com The stretching vibrations of the quinoline ring's C=C and C=N bonds appear in the 1400–1650 cm⁻¹ region. thieme-connect.com If the compound exists significantly in its 4-oxo tautomeric form, a strong C=O stretching band will be evident. In derivatives with ester groups, a characteristic ester C=O stretch is also seen, often above 1700 cm⁻¹. For instance, in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, prominent absorptions were noted at 3200 cm⁻¹ (O-H), 2973 cm⁻¹ (alkane C-H), 1733 cm⁻¹ (ester C=O), and 1618 cm⁻¹ (C=C and C=N).
Interactive Data Table: Characteristic IR Frequencies for 4-Hydroxyquinoline Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | O-H stretch | ~3200 (broad) | |
| Ester C=O stretch | 1733 | ||
| C=C and C=N vibrations | 1618 | ||
| N'-(4-Fluorobenzoyl)-4-hydroxyquinoline-3-carbohydrazide | O-H stretch | 2900–3400 | thieme-connect.com |
| N-H stretch | 3400 | thieme-connect.com | |
| C=O stretch | 1640–1675 | thieme-connect.com |
Computational and Theoretical Investigations of 8 Fluoro 4 Hydroxyquinoline
Density Functional Theory (DFT) Studies
DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. The geometry, frequency, and intensity of the vibrational bands of the parent compound, 8-hydroxyquinoline (B1678124), have been obtained using HF and DFT methods, showing good agreement with X-ray data. nih.gov Such calculations provide precise data on bond lengths, bond angles, and dihedral angles.
The electronic structure is primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. elsevierpure.com In related fluorinated 8-hydroxyquinoline derivatives, it has been observed that substituents can significantly alter the HOMO and LUMO energy levels. For instance, in aluminum complexes of 5-(4-fluorophenyl)quinolin-8-ol, the LUMO energy was found to decrease while the HOMO energy slightly increased, affecting the electronic properties of the complex. elsevierpure.com
Table 1: Representative DFT Functionals and Basis Sets for Quinoline (B57606) Studies
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| DFT (B3LYP, BLYP) | 6-31G(d) | Geometry Optimization & Vibrational Spectra | nih.gov |
| DFT (B3PW91, B3LYP) | def2-TZVP, LanL2DZ | Geometry Optimization of Metal Complexes | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.gov These calculations can predict the wavelengths of maximum absorption (λ_max) and emission, which arise from electronic transitions between molecular orbitals, typically the HOMO to LUMO transition. nih.govmdpi.com
For quinoline derivatives, TD-DFT calculations have shown good agreement with experimental results. nih.gov The choice of functional and the inclusion of solvent effects are critical for accuracy. arxiv.org For example, studies on related compounds show that calculated absorption and emission wavelengths can accurately reflect experimental findings, providing insight into the nature of the electronic transitions (e.g., π-π* or n-π*). mdpi.com The introduction of substituents on the quinoline ring is known to shift these spectral properties; electron-withdrawing groups often lead to a blue shift (shorter wavelength), while other groups can cause a red shift (longer wavelength). nih.gov
4-Hydroxyquinolines can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one). The equilibrium between these forms is heavily influenced by substitution and the environment. DFT calculations are instrumental in determining the relative stability of these tautomers. researchgate.net
A critical feature of the 4-hydroxyquinoline (B1666331) scaffold is the potential for an intramolecular hydrogen bond between the hydroxyl group at position 4 and the nitrogen atom at position 1. In the related 8-hydroxyquinoline, this O-H···N hydrogen bond is known to strengthen significantly upon photo-excitation, which can facilitate an excited-state intramolecular proton transfer (ESIPT). nih.gov For 8-Fluoro-4-hydroxyquinoline, the fluorine atom at the 8-position, a hydrogen bond acceptor, is predicted to influence the tautomeric equilibrium. Computational studies on similar systems have shown that an H-bond acceptor at the 8-position can shift the equilibrium in favor of the keto form. researchgate.net The strength of this hydrogen bond can be evaluated computationally by analyzing geometrical parameters (bond lengths and angles) and using techniques like Natural Bond Orbital (NBO) analysis. nih.gov
Table 2: Factors Influencing Tautomeric Equilibrium in Hydroxyquinolines
| Feature | Influence | Computational Insight | Reference |
|---|---|---|---|
| Intramolecular H-Bond | Stabilizes specific tautomers | DFT calculations of relative energies | researchgate.net |
| Substituent at C8 | An H-bond acceptor can favor the keto form | Analysis of substituent electronic effects | researchgate.net |
| Solvent Polarity | Can shift equilibrium and H-bond strength | PCM/Onsager reaction field methods | nih.gov |
The properties of this compound can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM) or the Onsager reaction field method, are used in conjunction with DFT to simulate the effects of different solvents. nih.govuaic.ro These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.
Studies on related hydroxyquinolines have shown that:
Tautomeric Stability: The relative stability of the enol and keto forms can change dramatically with solvent polarity. The tautomer with a larger dipole moment is often stabilized to a greater extent in polar solvents. nih.gov
Spectra: A red shift (bathochromism) in the absorption and fluorescence spectra is often observed as solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net
Hydrogen Bonding: The strength of intramolecular hydrogen bonds can be modulated by the solvent's ability to form intermolecular hydrogen bonds with the solute. uaic.roacs.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a compound within a protein's active site. researchgate.netnih.gov
In a molecular docking simulation, the ligand is placed into the binding site of a protein, and its conformational flexibility is explored to find the most stable binding pose, which is ranked using a scoring function. The analysis of the best-docked pose reveals specific ligand-protein interactions. acs.org
For quinoline-based compounds, key interactions often include:
Hydrogen Bonding: The hydroxyl group and the quinoline nitrogen are common hydrogen bond donors and acceptors. For instance, in docking studies of 8-hydroxyquinoline derivatives, the oxygen and nitrogen atoms of the 8-HQ moiety were found to form conventional hydrogen bonds with amino acid residues. acs.org
Hydrophobic Interactions: The aromatic quinoline ring system frequently engages in π-π stacking, π-cation, or other hydrophobic interactions with aromatic or aliphatic residues in the protein's binding pocket. acs.org
Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. If the protein active site contains a metal ion (e.g., Mg²⁺, Zn²⁺), the ligand can form strong coordinate bonds, a critical interaction for many enzyme inhibitors.
The results of these simulations are typically visualized and quantified by binding energy or docking scores, which help in comparing the potential efficacy of different compounds. researchgate.netacs.org
Binding Affinity Predictions
Binding affinity prediction is a computational technique used to estimate the strength of the interaction, or binding, between a ligand (in this case, a derivative of this compound) and a biological target, typically a protein or enzyme. A key method for this is molecular docking. researchgate.net In this process, the three-dimensional structure of the ligand is computationally fitted into the binding site of the target protein. Sophisticated scoring functions are then used to calculate the binding energy (often denoted as ΔG), which indicates the stability of the resulting complex. A more negative binding energy value suggests a stronger and more stable interaction. mdpi.com
These predictions are vital for identifying promising drug candidates. For instance, in studies involving hybrid compounds of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline, molecular docking was used to compare the binding energies of different derivatives with the NQO1 enzyme, successfully reproducing experimental trends. mdpi.com The analysis of 8-hydroxyquinoline derivatives often involves evaluating how substituents on the quinoline ring affect binding. The introduction of a fluorine atom at the 8-position, as in this compound, can modulate electronic properties and influence interactions within the binding pocket.
The table below illustrates the type of data generated from a molecular docking study, showing predicted binding affinities for a compound against various protein targets.
| Target Protein | PDB ID | Predicted Binding Affinity (ΔG) (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Catechol O-methyltransferase (COMT) | 3BWM | -8.5 | Mg2+, Asp141, Asn170 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |
| FabZ enzyme | 2A69 | -7.9 | His132, Gln147 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a more dynamic view of molecular interactions compared to the static picture provided by molecular docking. MD simulations model the physical movements of atoms and molecules over time, providing detailed information about the stability and conformational changes of a ligand-protein complex. bohrium.com This is achieved by solving Newton's equations of motion for a system of interacting particles. bohrium.com
For quinoline derivatives, MD simulations are used to validate docking results and assess the stability of the predicted binding pose. researchgate.net For example, a study on 8-hydroxyquinoline-4-thiazolidinone hybrids used MD simulations to confirm that the most active compounds formed stable and strong interactions within the binding pocket of the FabZ enzyme. researchgate.net Researchers typically analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A low and stable RMSD value over the simulation time indicates that the complex remains in a stable conformation. These simulations can reveal the crucial role of specific interactions, like hydrogen bonds, in maintaining the stability of the complex. researchgate.net
The following table outlines typical parameters analyzed during an MD simulation to assess the stability of a ligand-receptor complex.
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable fluctuations around an average value. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Lower fluctuations in binding site residues indicate stable interactions. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein is not unfolding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Sustained hydrogen bonds over the simulation time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. tandfonline.comacs.org
In a QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors are numerical representations of the chemical and physical properties of the molecules. A statistical method, such as multiple linear regression, is then used to build a model that correlates these descriptors with the observed biological activity. tandfonline.com For 8-hydroxyquinoline derivatives, QSAR models have been developed to predict their antibacterial activity against Staphylococcus aureus. tandfonline.com A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. tandfonline.com The predictive power of a QSAR model is often evaluated by its correlation coefficient (R²); a value close to 1.0 indicates a highly reliable model. tandfonline.com
Key molecular descriptors used in QSAR studies for quinoline-based compounds are listed in the table below.
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital energy) | Electron-accepting ability of the molecule. tandfonline.com |
| Hydrophobic | ClogP (Calculated Logarithm of the Partition Coefficient) | Lipophilicity and ability to cross cell membranes. tandfonline.com |
| Steric/Topological | MR (Molar Refractivity) | Molecular volume and polarizability. tandfonline.com |
| Thermodynamic | Binding Energy | Overall stability and energy of the molecule. tandfonline.com |
Antimicrobial Activity Studies
Derivatives of this compound have been investigated for their ability to combat various microbial pathogens. researchgate.netguidechem.com The quinoline ring system itself is a well-established pharmacophore in many antimicrobial drugs, and its derivatives, including those with fluorine substitutions, continue to be a fertile ground for the discovery of new antimicrobial agents. researchgate.netbohrium.com
The antibacterial potential of this compound derivatives has been a subject of considerable research. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain fluoroquinolone derivatives are known for their broad-spectrum antibacterial effects. researchgate.net The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication. researchgate.net
Some novel 8-hydroxyquinoline derivatives have shown potent antibacterial activity against strains like S. aureus and V. parahaemolyticus, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 1.00 μg/ml. researchgate.net The structure of the derivative plays a crucial role in its antibacterial potency. imist.ma
Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Inhibition | Reference |
|---|---|---|---|
| Compound 3 | Streptococcus faecalis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition diameters between 20 mm and 30 mm | imist.ma |
| Compound 5 | Streptococcus faecalis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition diameters between 13 mm and 25 mm | imist.ma |
| Compound 4a | Gram-positive and Gram-negative strains | MIC of 1.00 μg/ml | researchgate.net |
Several this compound derivatives have been synthesized and evaluated for their antifungal properties. mdpi.com These compounds have shown promise against a variety of fungal pathogens, including those responsible for common human infections. nih.govoup.comnih.gov For example, a novel 8-hydroxyquinoline derivative, L14, demonstrated potent and broad-spectrum antifungal activity, with better in vitro activity and lower cytotoxicity than the established antifungal agent clioquinol (B1669181). nih.gov This derivative also showed synergistic effects when combined with fluconazole. nih.gov
Research has shown that 8-hydroxyquinoline derivatives can inhibit the growth of Candida species, Microsporum species, and Trichophyton species, with minimum inhibitory concentration (MIC) values ranging from 0.031 to 2 μg/ml for some compounds. oup.comnih.gov The antifungal action can be either fungistatic or fungicidal depending on the specific derivative and its concentration. nih.gov Furthermore, some fluorinated quinoline analogs have exhibited significant activity against plant pathogenic fungi like S. sclerotiorum and R. solani. mdpi.com
Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Fungal Strain | MIC Range (μg/ml) | Reference |
|---|---|---|---|
| Clioquinol (Compound 1) | Candida spp., Microsporum spp., Trichophyton spp. | 0.031–2 | oup.comnih.gov |
| 8-hydroxy-5-quinolinesulfonic acid (Compound 2) | Candida spp., Microsporum spp., Trichophyton spp. | 1–512 | oup.comnih.gov |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid (Compound 3) | Candida spp., Microsporum spp., Trichophyton spp. | 2–1024 | oup.comnih.gov |
| L14 | Candida albicans | Better activity than clioquinol | nih.gov |
| Compounds 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |
| Compound 2g | R. solani | 80.8% inhibition at 50 μg/mL | mdpi.com |
The antiviral potential of this compound derivatives is an emerging area of research. While the broader class of quinoline derivatives has been investigated for activity against various viruses, including HIV and respiratory syncytial virus, specific data on this compound derivatives remains more focused. researchgate.net
Significant research has been conducted on the inhibition of the Dengue virus (DENV) protease by 8-hydroxyquinoline derivatives. nih.govnih.gov The DENV NS2B/NS3 protease is essential for viral replication, making it a key target for antiviral drug development. nih.gov Studies have identified 8-hydroxyquinoline-aminobenzothiazole derivatives as potent inhibitors of DENV2 protease, with some analogs exhibiting submicromolar IC50 values. nih.govnih.gov The most potent of these compounds demonstrated a competitive mode of inhibition with a Ki value of 2.36 ± 0.13 µM. nih.govnih.gov The 8-hydroxyquinoline scaffold, particularly the nitrogen atom at position 1, was found to be crucial for this inhibitory activity. nih.gov While general antiviral activity for quinoline derivatives is noted, specific studies focusing on this compound derivatives against HIV-1 are less prominent in the available literature. imist.ma
Anticancer and Cytotoxicity Investigations
The development of novel anticancer agents is a critical area of pharmaceutical research, and this compound derivatives have emerged as a promising class of compounds. nih.govarabjchem.org Their anticancer activity is often linked to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells. nih.govrsc.org
A number of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a panel of cancer cell lines, including MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1, and Hep3B, with MTS50 ranges between 6.25 and 25 μg/mL. nih.gov
Other studies have focused on derivatives with different substitutions. Mannich bases of 8-hydroxyquinoline have shown marked cytotoxic activity in the micromolar and submicromolar range in the drug-resistant human uterine sarcoma MES-SA/Dx5 cell line. rsc.org Similarly, certain 8-hydroxyquinoline derivatives, AS45 and AS47, were found to inhibit the viability of HCT116 and 5FU-R-HCT116 colorectal cancer cells in a time- and concentration-dependent manner. uaeu.ac.ae Platinum(II) derivatives of 8-hydroxyquinoline, YLN1 and YLN2, also exhibited higher cytotoxicity against MDA-MB-231 breast cancer cells compared to noncancerous cells. rsc.org
Table 3: In Vitro Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/MTS50 Value | Reference |
|---|---|---|---|
| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B | 6.25±0.034 μg/mL | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde (3) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5-25 μg/mL | nih.gov |
| Q-2, Q-3, Q-4 (Mannich bases) | MES-SA/Dx5 | 0.2–3.3 μM | rsc.org |
| F-substituted metal complex (Complex 3) | A-375 (melanoma) | < 6.3 μM | unl.pt |
| F-substituted metal complex (Complex 3) | A-549 (lung) | > 20 μM | unl.pt |
| YLN1 | MDA-MB-231 | 5.49 ± 0.14 μM | rsc.org |
| YLN2 | MDA-MB-231 | 7.09 ± 0.24 μM | rsc.org |
The anticancer effects of this compound derivatives are mediated through various mechanisms. A key mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death. nih.govunl.pt For instance, fluoro-substituted metal complexes of 8-hydroxyquinoline-benzohydrazones have been shown to increase the generation of ROS, leading to DNA damage in melanoma cells. nih.gov
Apoptosis, or programmed cell death, is another common pathway triggered by these derivatives. nih.govunl.pt The aforementioned fluoro-substituted metal complex was identified as a potent inducer of apoptosis, as evidenced by Annexin-V staining and caspase activity assays. unl.pt Similarly, two new 8-hydroxyquinoline platinum(II) derivatives, YLN1 and YLN2, were found to induce senescence and apoptosis in breast cancer cells by triggering DNA damage and downregulating hTERT mRNA expression. rsc.org
Other mechanisms of action include enzyme inhibition and proteasome inhibition. rsc.org The anticancer activity of 8-hydroxyquinolines is also related to their ability to form complexes with endogenous metals like copper and iron, which can disrupt cellular homeostasis. rsc.org
Anti-Metastatic Potential
The potential of 8-hydroxyquinoline derivatives to inhibit cancer metastasis, a critical step in cancer progression, has been a subject of investigation. Therapeutic strategies have targeted key enzymes involved in metastasis, such as matrix metalloproteinases (MMPs). nih.gov
Research into 8-hydroxyquinoline-derived Mannich bases has shown that these compounds can possess unique anticancer activity, particularly against multidrug-resistant cells. nih.gov In one study, Mannich bases of 5-chloro-8-hydroxyquinoline (B194070) demonstrated significant anti-invasive and anti-angiogenesis effects in the A549 lung cancer cell line. researchgate.net The most active of these compounds, 5e and 5h , not only showed potent inhibitory activities against MMP-2 and MMP-9 but also downregulated the expression of these enzymes in A549 cells. researchgate.net Furthermore, it has been noted that various functional groups, including fluoro substituents, can impart significant antimigration and antiproliferation activities to compounds. researchgate.net The strategic placement of such groups is crucial, as their effectiveness can be influenced by their position on the molecular scaffold. semanticscholar.org For instance, the substitution of a fluoro group at the 4-position of a benzoic acid ring, when coupled with a 3-methoxy group, was found to reduce the anti-invasive capability of the compound, suggesting complex structure-activity relationships. semanticscholar.org
Table 1: Anti-Invasive and MMP Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Cell Line | Key Findings |
| 5e | A549 | Potent anti-proliferative, anti-invasive, and anti-angiogenesis activity; down-regulates MMP-2 and MMP-9 expression. researchgate.net |
| 5h | A549 | Potent anti-proliferative, anti-invasive, and anti-angiogenesis activity; down-regulates MMP-2 and MMP-9 expression. researchgate.net |
Neuroprotective and Anti-Neurodegenerative Research
Derivatives of 8-hydroxyquinoline have been extensively studied for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Their neuroprotective effects are often attributed to their ability to modulate multiple pathological pathways, including the aggregation of β-amyloid, metal-induced oxidative stress, and cholinesterase activity. researchgate.net
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into plaques in the brain. Several 8-hydroxyquinoline derivatives have been designed to inhibit this process. By combining the structural features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol, a metal-chelating 8-hydroxyquinoline derivative, researchers have developed hybrid compounds that effectively inhibit Aβ self-aggregation.
The dysregulation of metal ions, such as copper and zinc, is implicated in the aggregation of Aβ and the generation of reactive oxygen species (ROS), leading to oxidative damage in the brain. The metal-chelating properties of 8-hydroxyquinoline derivatives are central to their neuroprotective effects. Compounds such as clioquinol and its derivatives can sequester these metal ions, thereby preventing their interaction with Aβ and reducing the subsequent oxidative stress.
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. imist.ma Novel cinnamic acid derivatives bearing an N-benzyl pyridinium (B92312) moiety have been developed as multifunctional cholinesterase inhibitors. mdpi.com For example, compound 5l , which features a 4-fluoro substitution on the benzyl (B1604629) group, exhibited potent inhibition of both electric eel AChE (eeAChE) and human AChE (hAChE), with IC₅₀ values of 12.1 nM and 8.6 nM, respectively. mdpi.com
Table 2: Cholinesterase Inhibitory Activity of Compound 5l
| Enzyme | IC₅₀ (nM) |
| eeAChE | 12.1 mdpi.com |
| hAChE | 8.6 mdpi.com |
| eqBuChE | 2600 mdpi.com |
| hBuChE | 4400 mdpi.com |
ROS Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a common feature of neurodegenerative diseases. The antioxidant properties of 8-hydroxyquinoline derivatives contribute to their neuroprotective potential. In a study of novel hybrid compounds, 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline (1b) , 7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline (2b) , and 7-(((1-benzylpiperidin-4-yl)amino)methyl)-5-chloro-8-hydroxyquinoline (3a) were all found to exert antioxidant activity in vitro.
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline and its derivatives have been well-documented. imist.ma The pyridine (B92270) ring within the quinoline structure is recognized for its contribution to various biological activities, including anti-inflammatory effects. researchgate.net
Research into 4-hydroxy-2-quinolinone derivatives has explored their potential as anti-inflammatory agents by assessing their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. In a series of N-phenyl carboxamides, the derivative 3s , which has a 4-fluoro-phenyl group attached to the amide bond, was synthesized. While this compound showed some inhibitory activity, replacing the fluoro group with a hydroxyl group, as in compound 3g , resulted in a more potent inhibitor with an IC₅₀ of 27.5 μM. Furthermore, a study on 8-hydroxyquinolinium 3,5-dinitrobenzoate (B1224709) demonstrated that this organic salt exhibits significant anti-inflammatory activity. Additionally, 8-hydroxyquinoline derivatives are known to possess multifunctional properties that include anti-inflammatory and antidiabetic activities.
Table 3: Lipoxygenase Inhibitory Activity of Selected 4-Hydroxy-2-quinolinone Derivatives
| Compound | Substituent on N-phenyl ring | LOX Inhibition | IC₅₀ (µM) |
| 3s | 4-fluoro | Weak inhibitor | - |
| 3g | 4-hydroxyl | Potent inhibitor | 27.5 |
Antioxidant Activity
Derivatives of the quinoline family, including those based on the 8-hydroxyquinoline structure, have been investigated for their antioxidant properties. nih.govresearchgate.net These compounds can neutralize free radicals, which are implicated in a variety of disease processes. The mechanism of action is often attributed to the ability of the hydroxyl group to donate a hydrogen atom, thereby stabilizing reactive oxygen species. tandfonline.com
Research into 2-phenyl-quinoline analogs derivatized at the 4-position with 4H-1,2,4-triazoles has demonstrated considerable radical scavenging activity. tandfonline.com The antioxidant capacity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with several derivatives showing activity comparable to the standard antioxidant, ascorbic acid. tandfonline.com One compound in this series, featuring a 3,4,5-trimethoxy substitution on the phenyl ring attached to the triazole, exhibited particularly potent activity, surpassing that of ascorbic acid. tandfonline.com
Similarly, studies on 2-vinyl-8-hydroxyquinoline derivatives found that certain substitutions could enhance antioxidant effects. nih.gov One such derivative, structurally similar to melatonin, showed superior activity in scavenging DPPH and superoxide (B77818) (O₂⁻) free radicals and also inhibited lipid peroxidation. nih.gov Conversely, the introduction of electron-donating groups at the 2-position was found to decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov
| Compound | DPPH Radical Scavenging Activity (IC₅₀ µg/mL) | Reference |
|---|---|---|
| 4-(5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)-2-phenylquinoline | 10.21 | tandfonline.com |
| 4-(5-(4-hydroxy-3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-2-phenylquinoline | 11.45 | tandfonline.com |
| 4-(5-(2,4-dihydroxyphenyl)-4H-1,2,4-triazol-3-yl)-2-phenylquinoline | 10.12 | tandfonline.com |
| 4-(5-(3,4-dihydroxyphenyl)-4H-1,2,4-triazol-3-yl)-2-phenylquinoline | 12.87 | tandfonline.com |
| 4-(5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-2-phenylquinoline | 3.57 | tandfonline.com |
| Ascorbic Acid (Standard) | 9.67 | tandfonline.com |
Antimalarial and Antiparasitic Activity
The quinoline scaffold is historically significant in the development of antimalarial drugs, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. chemenu.com Research has extended to fluorinated and hydroxylated quinoline derivatives to identify new agents against parasitic diseases.
Studies have shown that 8-hydroxyquinoline (8HQN) possesses potent in vitro activity against Leishmania martiniquensis, a causative agent of leishmaniasis. nih.gov In one study, 8HQN demonstrated significant inhibitory effects on both the promastigote and intracellular amastigote stages of the parasite, with IC₅₀ values of 1.60 µg/mL and 1.56 µg/mL, respectively. nih.gov The compound also showed a high selectivity index, suggesting it is more effective at inhibiting parasite growth and safer for host cells compared to the conventional drug Amphotericin B under the tested conditions. nih.gov
In addition to antileishmanial effects, certain quinoline derivatives have been explored for their activity against other parasites. A study on quinoline analogs synthesized from an this compound intermediate demonstrated in vivo antinematodal activity against the model organism Caenorhabditis elegans. sci-hub.se This indicates the potential for this class of compounds to be developed for broader antiparasitic applications. sci-hub.senih.gov
| Compound/Drug | Target Organism | Stage | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline (8HQN) | Leishmania martiniquensis | Promastigotes | 1.60 ± 0.28 | 79.84 | nih.gov |
| Intracellular Amastigotes | 1.56 ± 0.02 | 82.40 | |||
| Amphotericin B (AmB) | Leishmania martiniquensis | Promastigotes | 0.04 ± 0.01 | 23.75 | nih.gov |
| Intracellular Amastigotes | 0.04 ± 0.00 | 23.75 |
Antiurease Activity
Urease is an enzyme produced by various microorganisms that plays a crucial role in the pathogenesis of diseases like peptic ulcers and kidney stones by breaking down urea (B33335) into ammonia. researchgate.net The inhibition of urease is a key therapeutic strategy, and fluoroquinolone derivatives have shown potential in this area. researchgate.net
A series of This compound-3-carbohydrazide (B3073667) derivatives were synthesized and evaluated for their urease inhibitory activity. sci-hub.se The study revealed that nearly all of the synthesized analogs exhibited excellent antiurease activity, with IC₅₀ values ranging from 0.60 µM to 24.10 µM. sci-hub.se A significant number of these compounds were found to be many times more potent than the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 21.86 µM). sci-hub.se The most potent compounds in the series included derivatives with specific substitutions such as 2-chlorophenyl, 3-chlorophenyl, and 2-nitrophenyl groups, demonstrating that the nature and position of the substituent on the phenylhydrazinecarbothioamide moiety significantly influence the inhibitory activity. sci-hub.se
| Compound | Substitution (R) | Antiurease Activity (IC₅₀ µM) | Reference |
|---|---|---|---|
| 1 | 4-Nitrophenyl | 3.50 ± 0.10 | sci-hub.se |
| 2 | 2-Nitrophenyl | 7.20 ± 0.20 | |
| 3 | 2-Chlorophenyl | 1.30 ± 0.10 | |
| 4 | 3-Chlorophenyl | 2.30 ± 0.10 | |
| 5 | p-Tolyl | 14.80 ± 0.50 | |
| 8 | 2,4-Dichlorophenyl | 0.60 ± 0.01 | |
| 9 | 2,5-Dichlorophenyl | 1.05 ± 0.10 | |
| Thiourea (Standard) | - | 21.86 ± 0.40 |
Enzyme Inhibition Studies (e.g., HIV-1 Reverse Transcriptase)
Derivatives of 8-hydroxyquinoline have been extensively studied as inhibitors of various enzymes, including those critical to the life cycle of the Human Immunodeficiency Virus (HIV). researchgate.netrroij.com The focus has often been on HIV-1 integrase (IN) and reverse transcriptase (RT), which are essential for viral replication. nih.govmdpi.com
Research on 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives revealed moderate inhibitory properties against HIV-1 replication in cell cultures. thieme-connect.com Docking studies suggested that these compounds could act as chelation inhibitors by binding to the Mg²⁺ cofactors in the active site of HIV-1 integrase. thieme-connect.com In one study, the most active compounds produced inhibition rates of up to 32% at a concentration of 100 µM. thieme-connect.com
Another class of compounds, quinolinonyl diketo acid derivatives, has been identified as potent HIV-1 integrase inhibitors. acs.org These molecules can inhibit both the 3'-processing and strand transfer steps catalyzed by the enzyme. acs.org Structure-activity relationship studies showed that an 8-fluoro substituent on the quinolinone ring was favorable for high inhibitory activity. acs.org Further research on 8-hydroxyquinoline-hydrazones identified a derivative with a 4-methoxyphenyl (B3050149) substitution as a potent anti-HIV agent, with IC₅₀ values as low as 1.88 µM against the HIV-1VB59 strain. researchgate.net
| Compound Class | Specific Derivative | Target | Activity | Reference |
|---|---|---|---|---|
| 4-Hydroxyquinoline-3-carbohydrazides | N'-(4-Methylbenzoyl) derivative (6d) | HIV-1 (NL4-3) Replication | 32% inhibition @ 100 µM | thieme-connect.com |
| N-phenyl-N'-(4-methoxy) derivative (7e) | 28% inhibition @ 100 µM | |||
| 8-Hydroxyquinoline-hydrazones | (E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-ol (20u) | HIV-1VB59 | IC₅₀: 1.88 µM | researchgate.net |
| HIV-1UG070 | IC₅₀: 6.27 µM | |||
| Quinolinonyl Diketo Acids | 8-Fluoro substituted derivatives | HIV-1 Integrase | Potent inhibition of 3'-P and ST | acs.org |
Table of Compounds
Table 4: List of Chemical Compounds Mentioned
| Compound Name | IUPAC Name or Description |
|---|---|
| 8-Fluoro-4-hydroxyquinoline | 8-fluoroquinolin-4-ol |
| 8-fluoro-1H-quinolin-4-one | Tautomer of this compound |
| Quinine | (R)-(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol |
| Quinoline (B57606) | Quinoline |
| Chloroquine (B1663885) | N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine |
| Primaquine | N'-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
| Atorvastatin (B1662188) | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| 2-Fluoroaniline (B146934) | 2-fluoroaniline |
| Ethyl acetoacetate | ethyl 3-oxobutanoate |
| 8-Hydroxyquinoline (B1678124) (8-HQ) | quinolin-8-ol |
Structure Activity Relationship Sar Studies of 8 Fluoro 4 Hydroxyquinoline Derivatives
Impact of Fluorine Substitution on Biological Activity
The introduction of a fluorine atom at the C-8 position of the 4-hydroxyquinoline (B1666331) nucleus has a significant, albeit complex, impact on the biological profile of the resulting derivatives. In the broader class of quinolone antibacterial agents, a C-8 fluoro substituent is generally associated with good potency against Gram-negative pathogens. pharmacy180.com However, studies comparing C-8 substituted fluoroquinolones have shown that the enhancing effect of a fluorine atom on activity is often less pronounced than that of a C-8 chlorine or C-8 methoxy (B1213986) group. nih.gov
Despite this, the C-8 fluorine is considered to contribute positively to the activity against resistant mutant strains of bacteria. nih.gov For instance, a comparative study indicated that a C-8 fluorine derivative was more active against mutant bacteria than its corresponding C-8 hydrogen counterpart. nih.gov This suggests that the electronegativity and size of the fluorine atom at this position may influence the interaction of the molecule with the target enzyme, such as DNA gyrase, particularly in resistant variants. Furthermore, the nature of the substituent at the C-8 position can also affect the phototoxicity of the compound, with halogen substitutions generally causing the greatest photoreaction. pharmacy180.com
Role of Hydroxyl Group in Metal Chelation and Bioactivity
The 4-hydroxy group of the 8-fluoro-4-hydroxyquinoline scaffold, existing in tautomeric equilibrium with its 4-oxo (4-quinolone) form, plays a pivotal role in the biological activity of these compounds, primarily through its ability to chelate metal ions. This chelating property is fundamental to the mechanism of action of quinolone antibiotics, which inhibit bacterial DNA synthesis. mdpi.comyoutube.com The 4-carbonyl oxygen and the adjacent 3-carboxylic acid group (a common feature in antibacterial quinolones) are essential for binding to the bacterial DNA-gyrase complex. oup.comnih.gov
Influence of Substituents at Positions C-2, C-3, C-5, C-7
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at several key positions on the quinoline (B57606) ring.
Position C-2:
Modifications at the C-2 position have been generally found to be unfavorable for antibacterial activity. nih.gov The simple replacement of the hydrogen at C-2 with methyl or hydroxyl groups typically leads to a loss of biological potency. nih.gov However, certain derivatives that incorporate a ring structure between the N-1 and C-2 positions, such as sulfur-bridged analogs, have demonstrated high in vitro activity. nih.gov Research suggests that maintaining the planarity between the 4-keto and 3-carboxylic acid groups is a critical factor for retaining biological activity when modifying the C-2 position. nih.gov
Position C-5:
Position C-7:
The C-7 position is considered the most flexible site for chemical modification and has a profound influence on the antibacterial potency, spectrum, and safety of quinolone derivatives. researchgate.net The introduction of a cyclic amine, most notably a piperazine (B1678402) moiety, at this position is often essential for potent antibacterial activity. pharmacy180.comresearchgate.net Other aminopyrrolidines are also compatible with activity. pharmacy180.com The nature of the substituent at C-7 can significantly impact the spectrum of activity; for example, bulky substituents at this position appear to confer protection from bacterial efflux pumps, which can diminish the likelihood of resistance development. oup.com Increased lipophilicity of the C-7 side chain is also thought to improve the penetration through the cell wall of Gram-positive bacteria. nih.gov
Table 1: Influence of Substituents at Key Positions on the Activity of Quinolone Derivatives
| Position | Favorable Substituents | General Impact on Activity |
|---|---|---|
| C-2 | Ring fusion (e.g., sulfur-bridged) | Simple substitutions (e.g., -CH3, -OH) are generally detrimental. nih.gov |
| C-5 | -NH2, -CH3 | Increases activity against Gram-positive bacteria. researchgate.net |
| C-7 | Piperazine, Aminopyrrolidines | Essential for broad-spectrum antibacterial activity; influences potency and resistance. pharmacy180.comresearchgate.net |
Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents introduced onto the this compound framework are critical determinants of biological activity. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's reactivity, target affinity, and pharmacokinetic properties.
For instance, in the context of quinolone-thiadiazole hybrids, structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the thiadiazole ring contributed to increased antimicrobial activity. periodicodimineralogia.it Conversely, novel compounds with strong electron-withdrawing substituents on a benzene (B151609) ring at position 4 of the quinoline scaffold showed enhanced anti-microbial action, while electron-releasing groups led to a decrease in inhibitory activity. nih.gov
In the synthesis of some 4-quinolone derivatives, 2-aryl substituents bearing electron-withdrawing groups like 4-chloro and 4-fluoro resulted in low yields. rsc.org Generally, C-7 substitution on the quinolone ring should involve an electron-donating group to increase the electron density on the carbonyl oxygen at the C-4 position, which is crucial for the compound's interaction with its target. researchgate.net
Hybridization with Other Heterocyclic Scaffolds (e.g., Thiadiazole, Thiazolidinone)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively employed to develop novel this compound derivatives with enhanced biological activities. This approach aims to create synergistic effects or to target multiple biological pathways.
Thiadiazole Hybrids: Several studies have focused on synthesizing fluoroquinolone-1,3,4-thiadiazole hybrids. These hybrid molecules have demonstrated significant antimicrobial activity. periodicodimineralogia.ittubitak.gov.tr For example, certain quinolone-6-substituted-(1,3,4-thiadiazole) derivatives exhibited potent antibacterial activity against various strains, in some cases outperforming the parent drug. researchgate.net The thiadiazole moiety is a versatile scaffold that can be readily substituted to modulate the physicochemical and biological properties of the hybrid compound. researchgate.netscispace.com
Thiazolidinone Hybrids: While specific examples for this compound are not detailed, the hybridization of the broader quinolone class with the thiazolidinone scaffold is a known strategy in medicinal chemistry. Thiazolidinones themselves are a class of heterocyclic compounds with a wide range of pharmacological activities.
Correlation between Lipophilicity and Biological Activity
Lipophilicity, often quantified by the partition coefficient (log P), is a crucial physicochemical parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of this compound derivatives. It affects absorption, distribution, metabolism, excretion, and, ultimately, the biological activity of a compound. nih.gov
A clear correlation between lipophilicity and the antibacterial properties of fluoroquinolones has been established. nih.gov It is generally assumed that more lipophilic quinolones possess a greater ability to penetrate the lipid-rich cell wall of Gram-positive bacteria, which can result in better activity against these organisms. nih.gov Studies evaluating lipophilic fluoroquinolone derivatives with diaminoalkyl side chains at the C-7 position have identified compounds that are significantly more active than reference drugs against certain Gram-positive bacteria. nih.gov
However, the relationship is not always linear, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity. Conversely, reducing the lipophilicity of a fluoroquinolone molecule has been reported to result in a higher ratio of the unchanged compound being recovered in urine. nih.gov Therefore, optimizing the lipophilicity within a specific range is a key objective in the design of new derivatives.
Table 2: Lipophilicity and Activity of Selected Fluoroquinolones
| Compound | Log P | General Activity Profile |
|---|---|---|
| Pefloxacin | High | Lipophilic drugbank.com |
| Ciprofloxacin (B1669076) | Intermediate | Intermediate Lipophilicity drugbank.com |
| Norfloxacin | Low | Hydrophilic drugbank.com |
Stereochemical Considerations and Enantioselectivity in Bioactivity
Stereochemistry plays a fundamental role in the biological activity of chiral this compound derivatives. When a molecule contains a stereocenter, it can exist as two enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov
A classic example within the broader fluoroquinolone class is ofloxacin, which is a racemic mixture of the R-(+) and S-(-) enantiomers. It has been demonstrated that the S-(-) enantiomer, known as levofloxacin, is substantially more active as an antibacterial agent than its R-(+) counterpart. nih.gov This enantioselectivity is attributed to a more favorable interaction of the S-(-) enantiomer with the bacterial DNA gyrase. The development and study of single-enantiomer drugs are crucial, as it can lead to improved therapeutic efficacy, a better safety profile, and a more predictable dose-response relationship. Enantioselective degradation has also been observed in environmental bacteria, indicating that stereochemistry can influence the environmental fate of these compounds. frontiersin.org Therefore, any modification to the this compound scaffold that introduces a chiral center necessitates the separation and individual biological evaluation of the enantiomers.
Advanced Applications and Future Directions in 8 Fluoro 4 Hydroxyquinoline Research
Development of Fluorescent Bioimaging Substances
The 8-hydroxyquinoline (B1678124) scaffold is a well-established fluorophore, and its derivatives, including 8-fluoro-4-hydroxyquinoline, are increasingly being developed as fluorescent substances for bioimaging. ossila.comresearchgate.net While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions can significantly enhance its fluorescence emission. guidechem.comscispace.com This property is attributed to increased molecular rigidity upon complex formation. scispace.com This characteristic makes these compounds excellent candidates for developing fluorescent probes to detect and image metal ions within biological systems. researchgate.net
Derivatives of 8-hydroxyquinoline have been successfully tailored to monitor cellular activities in vitro. ossila.com For instance, a rhodamine-based probe incorporating an 8-hydroxyquinoline moiety was designed for the highly selective detection of Hg2+ ions and was successfully applied for imaging in living cells, demonstrating good membrane permeability. rsc.org The development of such chemosensors is a burgeoning area of research, with applications in visualizing the distribution and flux of biologically significant metal ions. researchgate.net
Metal Ionophores and Their Role in Disease Pathogenesis
An imbalance in metal ion homeostasis is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease. nih.gov Specifically, ions such as zinc, copper, and iron are involved in the aggregation and stabilization of amyloid-beta (Aβ) plaques. nih.govnih.govresearchgate.net 8-Hydroxyquinoline and its derivatives function as metal ionophores, which are lipid-soluble molecules that can transport ions across cell membranes. This capability allows them to modulate the concentration and distribution of metal ions in vivo. nih.govnih.govresearchgate.netacs.org
Strategic fluorination of 8-hydroxyquinoline drugs like clioquinol (B1669181) and PBT2 has led to the identification of promising new chemical entities with enhanced metal ionophore activity. nih.govnih.govresearchgate.net Certain fluorinated analogues have demonstrated exceptional ability to increase cellular uptake of copper and zinc, while also inhibiting the zinc-induced oligomerization of Aβ. nih.govnih.govresearchgate.net This dual function—preventing metal-Aβ interaction and dissolving Aβ deposits—makes these compounds significant therapeutic and diagnostic targets in the study of Alzheimer's disease. nih.govnih.gov
| Compound Type | Effect on Copper (Cu) Uptake | Effect on Zinc (Zn) Uptake | Aβ Oligomerization Inhibition (EC50) | Reference |
|---|---|---|---|---|
| Fluorinated Clioquinol Analogues (15-17) | 6 to 40-fold increase | >2-fold increase | < ~5 µM | nih.govnih.govresearchgate.net |
| Fluorinated PBT2 Analogues (28-30) | 6 to 40-fold increase | >2-fold increase | < ~5 µM | nih.govnih.govresearchgate.net |
Applications in Analytical Chemistry as Chelating Agents and Reagents
For decades, 8-hydroxyquinoline and its derivatives have been recognized as valuable and widely used organic analytical reagents. guidechem.com Their profound chelating ability allows them to form stable complexes with a wide range of metal ions. guidechem.comscispace.com This property is extensively utilized in analytical chemistry for various purposes.
These compounds serve as excellent reagents for the precipitation and separation of metal ions. guidechem.com They are also employed to determine the content of trace metal ions through methods such as solvent extraction, absorbance analysis, and fluorescence analysis. guidechem.com The formation of metal complexes often leads to a significant enhancement of fluorescence, making them highly sensitive probes for detecting metal ions. guidechem.comscispace.com
Potential as Radiopharmaceuticals (e.g., PET Biomarkers)
The development of biomarkers for diseases like Alzheimer's is a critical area of medical research. Positron Emission Tomography (PET) is a powerful imaging technique that requires specific radiolabeled tracers. The strategic fluorination of 8-hydroxyquinoline derivatives not only enhances their therapeutic potential but also opens up avenues for their use as PET biomarkers. nih.govnih.gov
Specifically, compounds that show promise as metal ionophores for Alzheimer's disease are considered suitable for further development as PET biomarkers if they can be radiolabeled with fluorine-18 (B77423) (¹⁸F). nih.govnih.govresearchgate.netacs.org An ¹⁸F-labeled 8-hydroxyquinoline derivative could potentially be used to image the distribution of metal ions and amyloid plaques in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease.
Role in Materials Science (e.g., OLEDs, DSSCs)
The applications of 8-hydroxyquinoline derivatives extend into the realm of materials science, particularly in the development of advanced electronic and optoelectronic devices. scispace.com The conjugated molecular structure of the quinoline (B57606) core makes it a suitable building block for synthesizing dyes used in dye-sensitized solar cells (DSSCs) and materials for organic light-emitting diodes (OLEDs). ossila.comscispace.com
The energy gap of these molecules can be readily tuned by modifying the functional groups attached to the quinoline ring system. ossila.com Metal complexes of 8-hydroxyquinoline derivatives are particularly important in OLED technology, where they can function as electron carriers. scispace.com Some of these complexes are strong fluorescent materials that have applications in electroluminescence technologies. guidechem.com
Advanced Drug Discovery and Development Initiatives
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govnih.govresearchgate.net The fluorination of this scaffold, as seen in this compound, can further enhance its pharmacological properties.
These compounds are actively being investigated in various drug discovery programs. ossila.com For instance, new derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. researchgate.net The versatility of the 8-hydroxyquinoline core allows for the synthesis of hybrid molecules, combining its properties with other pharmacophores to create novel therapeutic agents. nih.gov
In the process of drug discovery, a "lead compound" is a chemical entity that demonstrates desired biological activity and serves as a starting point for optimization. danaher.comslideshare.net 8-Hydroxyquinoline derivatives are frequently identified as lead compounds in screening campaigns due to their diverse biological activities. nih.gov
Once a lead is identified, the process of lead optimization begins, which involves modifying the chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). danaher.comcreative-biostructure.com Computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, alongside high-throughput screening, are employed to guide the optimization process. danaher.comcreative-biostructure.com For this compound and its analogues, optimization strategies may focus on modifying substituents on the quinoline ring to enhance target binding and improve drug-like properties. nih.gov
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline (8-HQ) |
| Clioquinol |
| PBT2 (5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol) |
| rhodamine |
Therapeutic Targeting of Specific Diseases
The 8-hydroxyquinoline framework is a privileged structure in drug development, known for its metal chelating properties and a wide array of pharmacological activities. elsevierpure.comnih.gov The strategic addition of a fluorine atom to this scaffold is being explored to develop targeted therapies for several debilitating diseases.
Neurodegenerative Diseases: A primary focus of research has been on neurodegenerative disorders like Alzheimer's disease (AD). elsevierpure.com The pathology of AD is linked to the dysregulation of metal ions such as copper, zinc, and iron, which contribute to the aggregation of amyloid-beta (Aβ) plaques. nih.gov Derivatives of 8-hydroxyquinoline act as metal ionophores, which can redistribute these metal ions and dissolve Aβ deposits. nih.gov Research into fluorinated 8-hydroxyquinolines, developed from parent compounds like clioquinol and PBT2, has identified promising candidates that demonstrate exceptional metal ionophore capabilities and inhibit zinc-induced Aβ oligomerization. nih.gov For instance, certain fluorinated analogues of clioquinol showed potent activity in inhibiting Aβ aggregation with EC50 values in the low micromolar range. nih.gov These compounds are being investigated not only as potential therapeutics but also as positron emission tomography (PET) imaging agents when radiolabeled with fluorine-18, which could aid in the diagnosis and study of AD. nih.govnih.gov
Cancer: The anticancer potential of 8-hydroxyquinoline derivatives is another major area of investigation. nih.govmdpi.com These compounds exert their effects through various mechanisms, including the chelation of metal ions essential for tumor growth and the induction of apoptosis. nih.govnih.gov Studies have shown that the introduction of a hydroxyl group at the 8-position of the quinoline ring results in a prominent antitumor effect against various cancer cell lines. nih.gov While direct studies on this compound are emerging, related fluorinated quinazoline (B50416) derivatives have been designed as selective inhibitors of enzymes crucial for cancer progression, such as Aurora A kinase. mdpi.comresearchgate.net The fluorine atom is often introduced to enhance binding interactions within the enzyme's active site. researchgate.net For example, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective Aurora A kinase inhibitor. mdpi.comresearchgate.net
Infectious Diseases: The 8-hydroxyquinoline scaffold has a long history of use in developing antimicrobial agents. nih.govnih.gov Research has demonstrated that derivatives of 8HQ are effective against multidrug-resistant pathogens. nih.gov For example, dihalogenated 8HQs have shown excellent potency against Neisseria gonorrhoeae, including strains resistant to last-resort treatments. nih.gov Furthermore, structure-activity relationship studies on 8-hydroxyquinoline analogues have revealed potent bactericidal activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC90) below 5 μM. nih.gov The development of fluorinated analogues in this class could lead to new agents to combat challenging bacterial infections. mdpi.com
| Compound Type | Target Disease/Organism | Observed Activity | Reference |
|---|---|---|---|
| Fluorinated Clioquinol Analogues | Alzheimer's Disease (Aβ Aggregation) | EC50 values in the range of 2.3–5.2 μM | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | Hepatocellular Carcinoma (Hep3B cells) | MTS50 range of 6.25±0.034 μg/mL | nih.govnih.gov |
| Dihalogenated 8HQs (e.g., Iodoquinol) | Neisseria gonorrhoeae | MIC range of 0.08-0.15 μM | nih.gov |
| Substituted 8-hydroxyquinolines | Mycobacterium tuberculosis | MIC90 of <5 μM for some analogs | nih.gov |
Combating Multidrug Resistance
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. nih.govmdpi.com 8-Hydroxyquinoline and its derivatives have emerged as a promising class of compounds to address this threat. nih.gov Their mechanism often involves metal chelation, which can disrupt essential bacterial processes and potentially circumvent existing resistance mechanisms.
A significant study highlighted the effectiveness of 8-hydroxyquinoline derivatives against multidrug-resistant Neisseria gonorrhoeae, a pathogen that has developed resistance to many classes of antibiotics, including last-resort cephalosporins. nih.gov In this research, dihalogenated 8HQ compounds, such as iodoquinol (B464108) and clioquinol, demonstrated superior antimicrobial potency compared to the reference drug spectinomycin. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were in the sub-micromolar range, indicating high efficacy against this challenging superbug. nih.gov The findings suggest that these derivatives could be developed into new antimicrobial agents to combat gonorrhea. nih.gov The success of these halogenated quinolines provides a strong rationale for investigating fluorinated analogues like this compound for similar or enhanced activity against MDR bacteria.
Exploration of Novel Mechanisms of Action
Research into this compound and its parent compounds is uncovering diverse mechanisms of action that contribute to their therapeutic potential. A central and well-documented mechanism is their ability to act as metal chelators and ionophores. nih.govmdpi.comresearchgate.net By binding to and facilitating the transport of metal ions like copper and zinc across cell membranes, these compounds can restore metal homeostasis in neurodegenerative diseases or, conversely, induce metal-mediated oxidative stress and cell death in cancer cells. nih.govresearchgate.net
Beyond metal chelation, derivatives of the quinoline scaffold are known to be potent enzyme inhibitors. researchgate.net The incorporation of fluorine can enhance the inhibitory potency of a molecule. nih.gov Research has shown that 8-hydroxyquinoline derivatives can inhibit a range of enzymes, including:
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov
Monoamine Oxidase B (MAO-B): This enzyme is another important target in neurodegenerative disease therapy. nih.gov
Kinases: As seen with related fluorinated quinazolines, these compounds can selectively inhibit protein kinases like Aurora A, which are often overexpressed in human cancers and play a crucial role in cell cycle regulation. mdpi.comresearchgate.net
The ability of these compounds to interact with multiple targets simultaneously is also a significant area of exploration. nih.gov This multi-target approach is particularly relevant for complex diseases like Alzheimer's, where a single target may not be sufficient to halt disease progression. nih.gov For example, novel 8-hydroxyquinoline derivatives have been designed to concurrently inhibit cholinesterases, prevent Aβ aggregation, chelate metal ions, and exert antioxidant effects. nih.gov
Nanotechnology and Drug Delivery Systems for this compound Derivatives
The therapeutic efficacy of promising compounds like this compound derivatives can be significantly enhanced through advanced drug delivery systems. Nanotechnology offers a powerful platform to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. nih.gov While research specifically on the nanoformulation of this compound is in its early stages, studies on related 8-hydroxyquinoline compounds and other drugs provide a clear roadmap for future developments. researchgate.net
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. mdpi.com Liposomal delivery can improve the pharmacokinetic profile of a drug, prolong its circulation time, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov Several liposomal drug products, such as Doxil®, are already in clinical use for cancer therapy. nih.gov Formulating this compound derivatives into liposomes could enhance their delivery to cancer cells while minimizing exposure to healthy tissues.
Nanostructured Lipid Carriers (NLCs): NLCs are a newer generation of lipid-based nanoparticles that combine solid and liquid lipids, offering higher drug-loading capacity and improved stability compared to older solid lipid nanoparticles (SLNs). nih.gov NLCs are being explored to increase the oral bioavailability of poorly soluble drugs and for targeted delivery to various tissues, including the brain. nih.gov This could be particularly advantageous for this compound derivatives aimed at treating neurodegenerative diseases, potentially improving their ability to cross the blood-brain barrier.
The integration of nanotechnology with the unique therapeutic properties of this compound derivatives holds immense promise for creating more effective and targeted treatments for a range of diseases.
| Compound Name | Chemical Class |
|---|---|
| This compound | Fluorinated Hydroxyquinoline |
| 8-hydroxyquinoline (8HQ) | Hydroxyquinoline |
| Clioquinol | Halogenated Hydroxyquinoline |
| Iodoquinol | Halogenated Hydroxyquinoline |
| PBT2 | Hydroxyquinoline derivative |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Fluorinated Quinazoline |
| 8-hydroxy-2-quinolinecarbaldehyde | Hydroxyquinoline derivative |
| Spectinomycin | Aminocyclitol antibiotic |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm fluorine-induced deshielding in aromatic protons (e.g., δ 8.2–8.5 ppm for C2-H) .
- FT-IR : Detect hydroxyl (3200–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 163.15 [M+H]⁺) align with the formula C₉H₆FNO .
How do substituent modifications alter biological activity?
Advanced Research Focus
Comparative studies show:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 6-Fluoro analog | Low | Moderate |
| 5,7-Dichloro analog | High | High |
Fluorine at position 8 enhances membrane permeability, while chloro substituents increase DNA intercalation . Advanced strategies include introducing trifluoromethyl groups for improved pharmacokinetics .
What mechanisms underlie its antimicrobial and anticancer effects?
Q. Basic Research Focus
- Antimicrobial : Disrupts bacterial topoisomerases via fluorine-mediated hydrogen bonding .
- Anticancer : Induces apoptosis by chelating intracellular metal ions (e.g., Fe³⁺, Cu²⁺), generating oxidative stress .
How should researchers address contradictory data in biological assays?
Q. Advanced Research Focus
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols to account for pH-dependent solubility .
- Structural Confounders : Compare regioisomers (e.g., 6- vs. 8-fluoro) to isolate substituent effects .
- Computational Modeling : Use DFT to predict binding affinities and validate with in vitro dose-response curves .
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
- GHS Hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in amber glass to prevent photodegradation .
How can derivatization expand applications in material science?
Q. Advanced Research Focus
- Electroluminescence : Incorporate into OLEDs by complexing with Al³⁺ or Zn²⁺ for green-emitting layers .
- Chemosensors : Click chemistry modifications (e.g., azide-alkyne cycloaddition) enable red-shifted fluorescence for phosphorylation detection .
How does this compound compare to other fluorinated quinolines?
Q. Basic Research Focus
| Property | This compound | 4-Chloro-8-fluoroquinoline |
|---|---|---|
| Reactivity | High (OH nucleophile) | Moderate (Cl less reactive) |
| Bioavailability | Enhanced (logP ~2.1) | Reduced (logP ~2.8) |
| Synthetic Complexity | Intermediate | Low |
Fluorine at position 8 improves metabolic stability compared to chlorinated analogs .
What computational tools predict reactivity and metabolite pathways?
Q. Advanced Research Focus
- Reaxys/BIOCATALYSIS : Simulate substitution reactions (e.g., F → OH) .
- BKMS_METABOLIC : Predict oxidative metabolites (e.g., quinoline epoxidation) .
- Molecular Docking : Screen for kinase inhibition using AutoDock Vina with PDB structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
